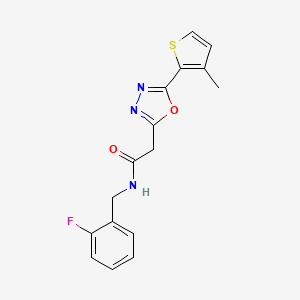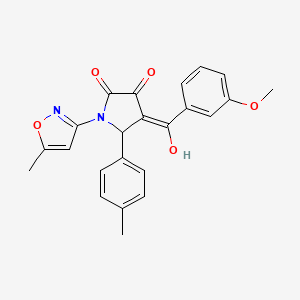
8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H23Cl2N5O4 and its molecular weight is 504.37. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthetic Approaches
- The molecular structure of related compounds showcases typical geometries, such as planar fused rings of the purine system and specific conformations of substituent groups, which are crucial for understanding their chemical behavior and potential biological interactions (Karczmarzyk et al., 1995).
- Synthetic methodologies for purine derivatives include strategies for introducing hydrophobic substituents and elongating linker lengths between core structures and functional groups, which aid in the development of ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Pharmacological Evaluation and Receptor Affinity
- Pharmacological evaluation of specific derivatives has revealed that certain compounds exhibit anxiolytic and antidepressant properties, indicating their potential utility in designing new therapeutics targeting 5-HT receptors (Chłoń-Rzepa et al., 2013).
Chemical Behavior and Reactivity
- Studies on the chemical reactivity and interaction of purine derivatives with DNA and other molecules contribute to the broader understanding of their potential as therapeutic agents or in other scientific applications. For instance, the formation of DNA adducts from certain compounds underlines their interaction with genetic material, which could have implications in understanding carcinogenic processes or developing novel therapeutic strategies (Cheng et al., 1989).
Innovative Synthetic Routes and Protective Strategies
- The development of new synthetic routes and the use of protective groups in the synthesis of complex purine derivatives are crucial for expanding the chemical repertoire available for research and therapeutic applications. For example, the use of thietanyl protecting group in the synthesis of certain purine diones highlights innovative approaches to overcoming synthetic challenges (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O4/c1-28(11-14-6-4-3-5-7-14)22-26-20-19(21(32)27-23(33)29(20)2)30(22)12-16(31)13-34-18-9-8-15(24)10-17(18)25/h3-10,16,31H,11-13H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCVRRDVPJJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2674138.png)
![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2674144.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)
![6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2674154.png)




![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)